2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is systematically named according to IUPAC rules as 5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole . This nomenclature reflects its heterocyclic core structure:
- 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom at positions 1, 2, and 4.
- 5-(Chloromethyl) : A chloromethyl substituent (-CH$$_2$$Cl) at position 5 of the oxadiazole ring.
- 4-Methylpyridin-2-yl : A pyridine ring substituted with a methyl group (-CH$$_3$$) at position 4, attached to the oxadiazole at position 3.
The structural formula (Figure 1) illustrates the connectivity:
$$
\text{C}9\text{H}8\text{ClN}_3\text{O} \quad \text{(Molecular Formula)}
$$
The oxadiazole and pyridine rings are planar, with the chloromethyl group extending perpendicularly from the oxadiazole core.
Alternative Chemical Names and Common Synonyms
This compound is referenced under multiple synonyms across chemical databases:
| Synonym | Source |
|---|---|
| This compound | PubChem, Enamine |
| 5-(Chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole | ChEMBL |
| 1342880-67-4 (CAS) | American Elements |
| MFCD18897691 | Sigma-Aldrich |
These variants emphasize either the substituent positions or regulatory identifiers.
CAS Registry Number and Regulatory Databases
The compound’s CAS Registry Number is 1342880-67-4 , a unique identifier validated by multiple sources:
- PubChem CID : 63841195
- ChEMBL ID : CHEMBL3954262
- ECHA InfoCard : Not yet assigned (under review as of 2025).
Key regulatory databases listing this compound include:
Molecular Formula and Exact Mass Calculation
The molecular formula C$$9$$H$$8$$ClN$$_3$$O corresponds to a molecular weight of 209.63 g/mol . The exact mass is calculated as follows:
$$
\text{Exact Mass} = \sum (\text{Isotopic Masses}) = 12(9) + 1.0078(8) + 34.9689(1) + 14.0067(3) + 15.9994(1) = 209.0355896 \, \text{Da}.
$$
Table 1: Isotopic Contributions
| Element | Isotope | Count | Mass Contribution (Da) |
|---|---|---|---|
| C | $$^{12}\text{C}$$ | 9 | 108.0000 |
| H | $$^{1}\text{H}$$ | 8 | 8.0624 |
| Cl | $$^{35}\text{Cl}$$ | 1 | 34.9689 |
| N | $$^{14}\text{N}$$ | 3 | 42.0201 |
| O | $$^{16}\text{O}$$ | 1 | 15.9994 |
| Total | 209.0356 |
This precision is critical for mass spectrometry-based identification.
SMILES Notation and InChI Key Representation
The SMILES notation and InChI key provide machine-readable descriptors for chemical informatics:
SMILES :
CC1=CC(=NC=C1)C2=NOC(=N2)CCl
- Interpretation :
InChI Key :
LDXGHNGLHCKDPB-UHFFFAOYSA-N
This 27-character hash encodes the stereochemical and structural features, enabling database interoperability.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-11-7(4-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXGHNGLHCKDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid hydrazide with chloromethyl formate in the presence of a base, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group in the oxadiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group on the pyridine ring.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido derivatives or thiocyanate derivatives can be formed.
Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit activity against various bacterial strains. For instance, a study reported that compounds related to 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine showed effective minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Streptococcus agalactiae .
Anticancer Properties
Research has also focused on the anticancer potential of oxadiazole derivatives. A study synthesized N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives and tested them for in vitro anticancer activity. These derivatives exhibited promising results, suggesting that similar compounds may hold therapeutic value in cancer treatment .
Agrochemicals
Pesticide Development
The compound's structure allows for modifications that enhance its efficacy as a pesticide. The chloromethyl group can serve as a reactive site for further derivatization to create more potent agrochemical agents. For example, derivatives have been synthesized to target specific pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored. Its reactive chloromethyl group can facilitate cross-linking reactions that improve the mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial use .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Pathogen | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. agalactiae | 75 |
| Compound C | S. aureus | 100 |
Table 2: Synthesis of Anticancer Compounds
| Compound Name | Synthesis Method | Activity |
|---|---|---|
| Compound D | Reaction with amine derivatives | Moderate efficacy |
| Compound E | Oxidative coupling | High efficacy |
Case Studies
Case Study 1: Antimicrobial Screening
A comprehensive screening of various oxadiazole derivatives was conducted to evaluate their antimicrobial efficacy. The study highlighted that modifications at the 4-position significantly influenced activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Therapeutics Development
In a collaborative research effort, scientists synthesized multiple derivatives based on the oxadiazole framework. These compounds underwent rigorous testing for anticancer activity against several cell lines, leading to the identification of lead candidates for further development.
Mechanism of Action
The mechanism by which 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of the target compound and its analogs:
*Inferred based on structural analogs.
Biological Activity
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(4-methylpyridin-2-yl)-1,2,4-oxadiazole |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific protocols may vary, common methods include cyclization reactions that incorporate the oxadiazole moiety. The chloromethyl group enhances reactivity, facilitating further derivatization.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown promising activity against various bacterial strains.
-
Antibacterial Activity :
- Studies have demonstrated that this compound exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values have been reported in the range of 50–100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity :
- Preliminary tests suggest moderate antifungal activity against species like Candida albicans. The compound's effectiveness varies with concentration and specific fungal strains.
Cytotoxicity
The cytotoxic potential of this compound has been assessed in various cancer cell lines. In vitro studies indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells.
Study 1: Antimicrobial Efficacy
In a comparative study of several oxadiazole derivatives, this compound was found to be one of the most effective against S. aureus with an MIC of 50 µM. The study utilized agar diffusion methods to evaluate antibacterial activity .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay performed on HeLa and MCF-7 cell lines revealed that the compound has IC50 values of approximately 30 µM for HeLa cells and 40 µM for MCF-7 cells. These results indicate a potential for development as an anticancer agent .
Q & A
What are the optimal synthetic routes and conditions for preparing 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine?
Level : Basic
Methodological Answer :
The synthesis typically involves cyclization of amidoxime intermediates with chloroacetyl chloride. For example, a reflux reaction in dry toluene with chloroacetyl chloride and pyridine as a base has been reported to yield oxadiazole derivatives in high purity . Key parameters include:
- Solvent choice : Dry toluene or dimethylformamide (DMF) ensures anhydrous conditions, critical for avoiding side reactions.
- Catalysts : Pyridine neutralizes HCl generated during cyclization, improving reaction efficiency.
- Temperature : Reflux (110–120°C) promotes complete conversion.
Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography is recommended to achieve >95% purity.
Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the chloromethyl (-CH₂Cl) and pyridine substituents. The methyl group at the 4-position of pyridine typically appears as a singlet near δ 2.5 ppm.
- X-ray Crystallography : SHELXL (SHELX suite) is widely used for resolving crystal structures. A corrigendum in Acta Crystallographica highlights the importance of verifying oxadiazole ring connectivity to avoid misassignment (e.g., 3- vs. 5-position linkage) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ for C₉H₈ClN₃O).
How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Level : Advanced
Methodological Answer :
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling reactions with nucleophiles like NaN₃ or amines. For instance, substitution with sodium azide yields azidomethyl derivatives, useful in "click chemistry" for bioconjugation . Factors affecting reactivity:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Leaving Group Stability : Cl⁻ is a good leaving group, but competing elimination (e.g., dehydrohalogenation) may occur at high temperatures.
- Steric Effects : The 4-methyl group on pyridine may hinder access to the chloromethyl site, requiring optimized reaction times (6–12 hours).
What computational approaches predict the compound’s electronic properties and potential bioactivity?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge-transfer potential. The oxadiazole ring’s electron-deficient nature may enhance binding to biological targets (e.g., enzymes with aromatic pockets) .
- Molecular Docking : Used to simulate interactions with receptors like S1P1 (relevant in immunomodulation). Compare with analogs (e.g., pesticidal oxadiazoles) to identify key pharmacophores .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate membrane permeability).
How can researchers resolve contradictions in reported spectral data for structural analogs?
Level : Advanced
Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, HRMS) to confirm assignments. A published corrigendum demonstrated that misassignment of the oxadiazole-pyridine linkage led to incorrect spectral interpretations, which were resolved via crystallography .
- Synthetic Reproducibility : Replicate reported procedures to verify purity and structural consistency. For example, a compound initially reported as 4-[3-(chloromethyl)-oxadiazolyl]pyridine was later corrected to 3-[5-(chloromethyl)-oxadiazolyl]pyridine .
What are the challenges in designing derivatives of this compound for structure-activity relationship (SAR) studies?
Level : Advanced
Methodological Answer :
- Functional Group Compatibility : The chloromethyl group’s reactivity may limit direct modifications. Protect sensitive sites (e.g., pyridine nitrogen) during derivatization.
- Bioisosteric Replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to assess impact on bioactivity, as seen in pesticidal compounds .
- Regioselectivity : Positional isomers (e.g., 3- vs. 5-substituted oxadiazoles) require careful synthesis and characterization to avoid confounding SAR results .
How does the compound’s fluorescence properties compare to related oxadiazole-pyridine systems?
Level : Advanced
Methodological Answer :
Long-chained alkyl derivatives of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)pyridine exhibit strong fluorescence due to extended conjugation. For this compound:
- Emission Wavelength : Likely in the blue-green region (λem ~450–500 nm), modulated by the electron-withdrawing oxadiazole.
- Quenching Mechanisms : Heavy atoms (e.g., Cl) may reduce quantum yield via spin-orbit coupling. Compare with non-chlorinated analogs to quantify this effect .
What safety protocols are critical when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with chloromethyl derivatives (potential alkylating agents).
- Ventilation : Use fume hoods due to volatility of solvents (e.g., toluene, DMF) during synthesis.
- Waste Disposal : Neutralize residual chloroacetyl chloride with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
